molecular formula C11H11NOS B186263 (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol CAS No. 61291-91-6

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Cat. No. B186263
CAS RN: 61291-91-6
M. Wt: 205.28 g/mol
InChI Key: JSIPFWSPCWZJIU-UHFFFAOYSA-N
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Description

“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS . It is related to other compounds such as “(4-METHYL-2- [4- (TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-5-YL)METHANOL” which has a molecular weight of 273.273 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, novel derivatives have been synthesized by applying click reaction between 4-ethynyl-1,3-diphenyl-1H-pyrazole and 2-azido-1-(4-methyl-2-arylthiazol-5-yl)ethanone followed by reduction of carbonyl with sodium borohydride . Another method involves the use of Ohira-Bestmann reagent .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be analyzed using various techniques such as NMR spectroscopy . The related compound “{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” has a molecular weight of 273.28 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be complex. For instance, one study describes the reaction of the compound with other reagents to form new derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the compound’s structure .

Scientific Research Applications

  • Molecular Structure and Solubility Analysis : A study by Hara, T., et al. (2009) investigated the relationship between molecular structure, crystal structure, and solubility in thiazole derivatives, including compounds closely related to "(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol" (Hara, T., et al., 2009).

  • Solvent Effects on Molecular Aggregation : A study by Matwijczuk, A., et al. (2016) analyzed the solvent effects on the molecular aggregation of compounds similar to "(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol," highlighting the importance of solvent choice in spectroscopic studies of such compounds (Matwijczuk, A., et al., 2016).

  • Synthesis Methods : Sarki, N., et al. (2021) described a method using methanol as a C1 synthon and H2 source for selective N-methylation of amines, demonstrating the potential for using methanol in synthesis processes, which might be applicable to the synthesis of thiazole derivatives (Sarki, N., et al., 2021).

  • Selective Ion Detection : Manna, A. K., et al. (2020) developed a phenyl thiadiazole-based Schiff base receptor for detecting Al3+ ions, indicating that similar thiazole compounds could have applications in ion detection (Manna, A. K., et al., 2020).

  • Pharmaceutical Applications : Sonar, J. P., et al. (2020) synthesized a new series of thiazole compounds and tested their anticancer activity, suggesting potential pharmaceutical applications for thiazole derivatives (Sonar, J. P., et al., 2020).

properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPFWSPCWZJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353066
Record name (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

CAS RN

61291-91-6
Record name (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methyl-2-phenyl-thiazol-5-yl)-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 5.9 g (23.85 mmol) of 4-methyl-2-phenyl-thiazole-5-carboxylic acid ethyl ester in 30 ml of absolute THF was added to a suspension of 1.1 g (29 mmol) of lithium aluminium hydride in 20 ml of THF, under an argon atmosphere at 0-5° C. Afterwards, the mixture was stirred at ambient temperature for 1 hour. Then, a small amount of water was added cautiously, followed by 50 ml of ethyl acetate and 20 g of anhydrous sodium sulfate and stirring was continued for 0.5 hours. Then, the reaction mixture was filtered, the filtrate was evaporated, leaving 3.85 g (78.6% of theory) of (4-methyl-2-phenyl-thiazol-5-yl)-methanol as yellow solid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Reactant of Route 2
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Reactant of Route 3
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Reactant of Route 4
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Reactant of Route 5
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Reactant of Route 6
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

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